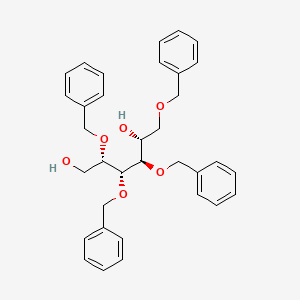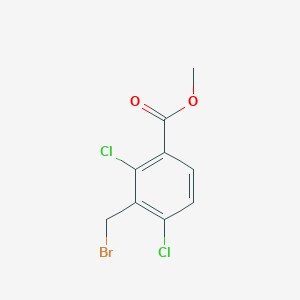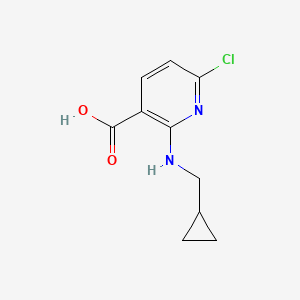
2,3,4,6 -Tetra-O-benzyl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzyl-D-glucitol is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be selectively removed under specific conditions to yield the desired product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol typically involves the benzylation of D-glucitol. The process begins with the protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions must be carefully controlled to ensure selective benzylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-benzyl-D-glucitol follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding D-glucitol.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: D-glucitol.
Substitution: Various substituted glucitol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzyl-D-glucitol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving carbohydrate moieties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucitol primarily involves its role as a protecting group in organic synthesis. The benzyl groups protect the hydroxyl groups of D-glucitol from unwanted reactions, allowing for selective functionalization at other positions. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to yield the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucitol: Similar to 2,3,4,6-Tetra-O-benzyl-D-glucitol but with acetyl groups instead of benzyl groups.
2,3,4,6-Tetra-O-methyl-D-glucitol: Contains methyl groups as protecting groups.
2,3,4,6-Tetra-O-benzoyl-D-glucitol: Uses benzoyl groups for protection.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucitol is unique due to the stability and ease of removal of the benzyl protecting groups. Benzyl groups provide robust protection during various synthetic steps and can be selectively removed under mild conditions, making this compound highly valuable in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C34H38O6 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |
InChI-Schlüssel |
MQOUZFJJURBWAX-KMKAFXEASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)


![Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8711570.png)
![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)
![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)

![(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)
![3-[4-(Methoxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B8711605.png)


